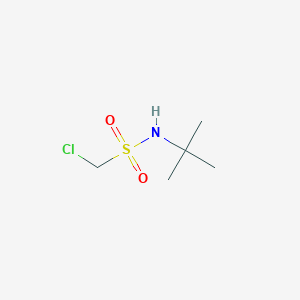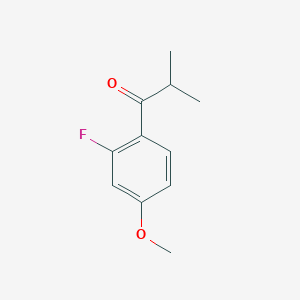
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photocyclization and Flavone Synthesis
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one demonstrates unique behaviors in photochemical processes. A study by Košmrlj and Šket (2007) explores the photochemical behavior of similar compounds, where the nature of substituents significantly influences the photocyclization to flavones, a class of natural compounds with various biological activities. This suggests potential applications in synthesizing flavone-based structures (Košmrlj & Šket, 2007).
Radical Ion Studies in Photochemistry
The compound's role in the study of radical ions in photochemistry is also noteworthy. A research by Okamoto and Arnold (1985) discusses the carbon-carbon bond cleavage of radical cations in similar compounds. Such studies are fundamental in understanding the electron transfer processes in photochemistry, which can be crucial for developing new photoreactive materials (Okamoto & Arnold, 1985).
Synthesis and Crystal Structure Analysis
Xu Liang (2009) investigated the synthesis and crystal structure of related compounds, demonstrating the significance of 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one in crystallography. Understanding the crystal structure of such compounds is essential in material science, especially for developing new materials with specific optical or electronic properties (Xu Liang, 2009).
Novel Protecting Groups in Organic Synthesis
The compound also finds application in the field of organic synthesis as a protecting group. A study by Yan, Jin, and Wang (2005) introduces a new boronic acid protecting group derived from similar compounds. This development is significant for synthetic chemistry, providing novel methods for protecting sensitive functional groups during complex synthesis processes (Yan, Jin, & Wang, 2005).
Fluorophore Emission and Sensor Development
Research on the fluorescence properties of related compounds has been conducted by Uchiyama et al. (2006). They describe a fluorophore that exhibits unique fluorescence properties in different solvents, which is essential in developing sensitive and selective sensors for various applications, including environmental monitoring and biological assays (Uchiyama et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)11(13)9-5-4-8(14-3)6-10(9)12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPPWJKAKYCADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



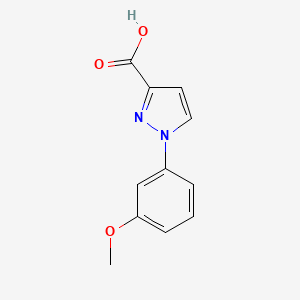
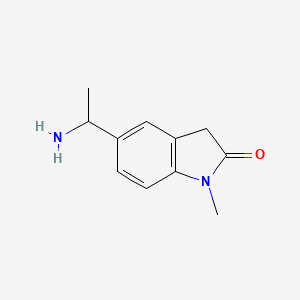
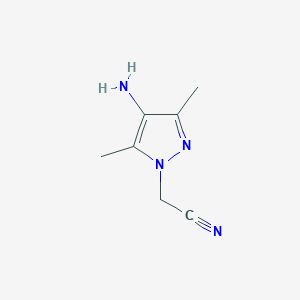
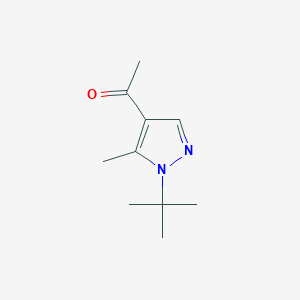
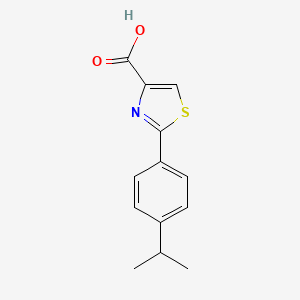
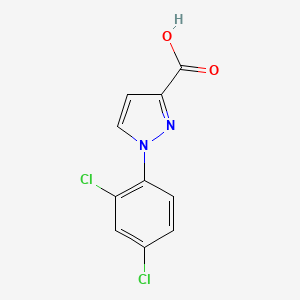
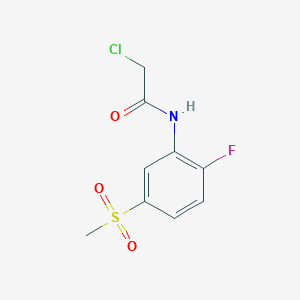
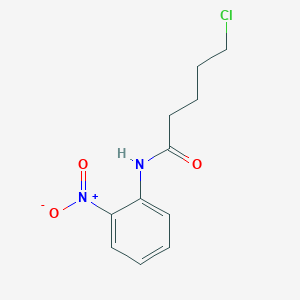
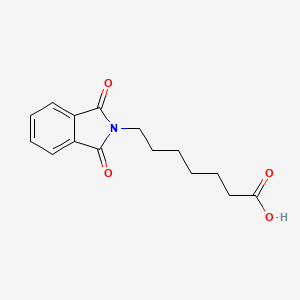
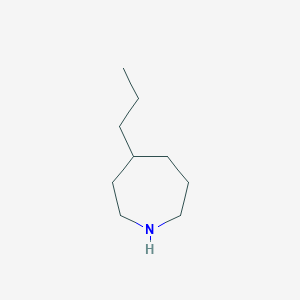
![1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3375874.png)

